3-Cyclopropoxybenzamide
Description
3-Cyclopropoxybenzamide is a benzamide derivative characterized by a cyclopropoxy substituent at the 3-position of the benzamide core. Benzamides are a class of compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties. The cyclopropoxy group introduces a strained cyclopropane ring, which may enhance metabolic stability or influence binding interactions in biological systems.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-cyclopropyloxybenzamide |
InChI |
InChI=1S/C10H11NO2/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8H,4-5H2,(H2,11,12) |
InChI Key |
MIWATHSMVJWKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxybenzamide typically involves the condensation of 3-cyclopropoxybenzoic acid with an appropriate amine. This reaction can be facilitated by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to yield the desired benzamide derivative .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Major Products:
Oxidation: 3-Cyclopropoxybenzoic acid.
Reduction: 3-Cyclopropoxybenzylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-cyclopropoxybenzamide with key analogs, focusing on molecular properties, reactivity, and applications.
Substituent Effects on Reactivity and Stability
- N-Cyclohexyl 3-fluorobenzamide (CAS: 2267-94-9): Molecular Weight: 221.27 g/mol (vs. ~191.2 g/mol for this compound, estimated). In contrast, the cyclopropoxy group in this compound may offer steric hindrance and strain-driven reactivity. Safety Profile: Requires stringent personal protective equipment (PPE), including EN 166-compliant eye protection and gloves, due to hazards associated with skin/eye contact.
- 2-Aminobenzamides: Applications: Widely studied as histone deacetylase (HDAC) inhibitors and kinase modulators. The amino group at the 2-position facilitates hydrogen bonding with biological targets, a feature absent in this compound. Synthetic Utility: Amino groups enable derivatization via diazotization or cross-coupling, whereas the cyclopropoxy group may limit functionalization due to ring strain.
- Cyclobenzaprine-Related Compounds: Structural Similarity: Cyclobenzaprine derivatives (e.g., 5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol) share a tricyclic core but lack the benzamide moiety. This highlights this compound’s uniqueness in combining a planar aromatic system with a strained ether.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituent | LogP<sup>*</sup> | Solubility (Water) |
|---|---|---|---|---|
| This compound | ~191.2 | Cyclopropoxy (3-position) | ~1.9 (estimated) | Low |
| N-Cyclohexyl 3-fluorobenzamide | 221.27 | Fluorine (3-position) | ~2.5 | Insoluble |
| 2-Aminobenzamide | 136.15 | Amino (2-position) | ~0.8 | Moderate |
<sup>*</sup>LogP values estimated via fragment-based methods.
Research Findings and Limitations
- Synthetic Challenges: Cyclopropoxy groups require specialized reagents (e.g., cyclopropenones or trimethylsilylcyclopropane), complicating large-scale synthesis compared to halogenated or amino-substituted benzamides.
- Safety and Handling : Fluorinated and chlorinated analogs (e.g., N-cyclohexyl 3-fluorobenzamide) demand rigorous PPE, whereas this compound’s hazards remain undocumented in the provided evidence.
- Knowledge Gaps: Limited data on this compound’s biological activity or industrial applications necessitate further studies contrasting it with established analogs like 2-aminobenzamides.
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